![molecular formula C16H12Cl2N2O3S B2775843 2,4-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 912762-58-4](/img/structure/B2775843.png)
2,4-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2,4-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide, also known as DMXAA, is a small-molecule agent with potential anti-cancer properties. It is a benzamide compound, which is a significant class of amide compounds widely used in medical, industrial, biological, and potential drug industries .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
The field of chemical synthesis and structural analysis has seen the development and characterization of novel compounds similar to 2,4-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide. For instance, research on benzothiazoles includes the synthesis of two novel benzothiazoles, characterized by IR, 1H- and 13C-NMR spectroscopy, and single-crystal X-ray diffraction, highlighting the importance of structural analysis in understanding the properties of such compounds (Ćaleta et al., 2008).
Antimicrobial and Anti-inflammatory Activities
Benzothiazole derivatives have been synthesized and evaluated for their potent antitumor activities, showcasing the diverse biological applications of such molecules. A derivative, based on 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid, showed significant in vivo inhibitory effects on tumor growth, demonstrating the therapeutic potential of benzothiazole compounds (Yoshida et al., 2005). Furthermore, novel benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities, with compounds exhibiting broad-spectrum antimicrobial activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Padalkar et al., 2014).
Corrosion Inhibition
Benzothiazole derivatives, such as those similar to 2,4-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide, have also been studied for their corrosion inhibition properties. A study demonstrated the synthesis of benzothiazole derivatives that offered significant inhibition efficiency against steel corrosion in a 1 M HCl solution, suggesting their potential application in corrosion protection (Hu et al., 2016).
Mechanism of Action
Target of Action
The primary target of 2,4-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is the P-glycoprotein (P-gp) . P-gp is a protein that pumps many foreign substances out of cells and plays a crucial role in multidrug resistance (MDR) in cancer treatment .
Mode of Action
This compound interacts with its target, P-gp, by inhibiting its function . It has been shown to possess high potency in reversing doxorubicin (DOX) resistance in K562/A02 cells, a cell line known for expressing high levels of P-gp . It also blocks P-gp-mediated Rh123 efflux and suppresses P-gp ATPase activity .
Biochemical Pathways
The inhibition of P-gp by 2,4-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide affects the efflux of various cytotoxic agents from the cells . This leads to an increased accumulation of these agents inside the cells, thereby enhancing their cytotoxic effects .
Pharmacokinetics
Its ability to increase the accumulation of cytotoxic agents inside the cells suggests that it may have good cellular permeability .
Result of Action
The result of the action of 2,4-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is the reversal of multidrug resistance in cancer cells . By inhibiting P-gp, it increases the intracellular concentration of various cytotoxic agents, thereby enhancing their cytotoxic effects .
properties
IUPAC Name |
2,4-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S/c1-22-11-5-6-12(23-2)14-13(11)19-16(24-14)20-15(21)9-4-3-8(17)7-10(9)18/h3-7H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIALNPCFBORSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide |
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